molecular formula C10H18N2O B11522412 N,2,2,5,5-pentamethyl-2,5-dihydro-1H-pyrrole-3-carboxamide

N,2,2,5,5-pentamethyl-2,5-dihydro-1H-pyrrole-3-carboxamide

Cat. No.: B11522412
M. Wt: 182.26 g/mol
InChI Key: KFINLKGFGRJYMY-UHFFFAOYSA-N
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Description

N,2,2,5,5-pentamethyl-2,5-dihydro-1H-pyrrole-3-carboxamide is a chemical compound with a unique structure that includes a pyrrole ring substituted with multiple methyl groups and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,2,5,5-pentamethyl-2,5-dihydro-1H-pyrrole-3-carboxamide typically involves the condensation of carboxylic acids with amines, followed by cyclization to form the pyrrole ring. One common method involves the use of 2,4,4-trimethoxybutan-1-amine, which undergoes acid-mediated cyclization to form the desired pyrrole structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N,2,2,5,5-pentamethyl-2,5-dihydro-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methyl groups and the carboxamide functional group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N,2,2,5,5-pentamethyl-2,5-dihydro-1H-pyrrole-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N,2,2,5,5-pentamethyl-2,5-dihydro-1H-pyrrole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,2,2,5,5-pentamethyl-2,5-dihydro-1H-pyrrole-3-carboxamide is unique due to its specific substitution pattern on the pyrrole ring and the presence of the carboxamide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

N,2,2,5,5-pentamethyl-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C10H18N2O/c1-9(2)6-7(8(13)11-5)10(3,4)12-9/h6,12H,1-5H3,(H,11,13)

InChI Key

KFINLKGFGRJYMY-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(N1)(C)C)C(=O)NC)C

Origin of Product

United States

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